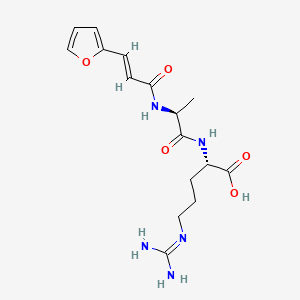

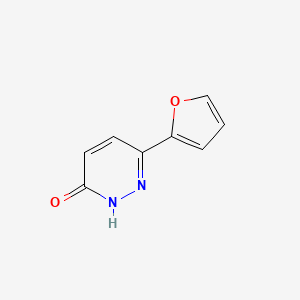

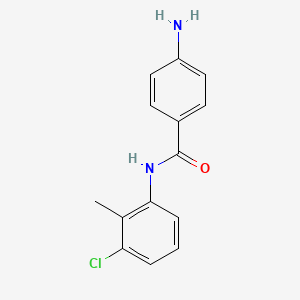

Furylacryloylalanylarginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Assay Development for Carboxypeptidase N1

- Application: An improved spectrophotometric assay for human plasma carboxypeptidase N1 utilizes furylacryloylalanylarginine. This method leverages the chromophoric properties of furylacryloylalanylarginine for kinetic parameter determination (Plummer & Kimmel, 1980).

Mapping Angiotensin-Converting Enzyme (ACE) Active Site

- Application: Furylacryloylalanylarginine contributes to the study of angiotensin-converting enzyme (ACE) through transferred NOE spectroscopy. This approach helps in determining the binding specificity and interactions of furylacryloyl derivatives with ACE (Mayer & Meyer, 2000).

Investigating Alpha-Chymotrypsin Catalysis

- Application: The hydrolysis of furylacryloylalanylarginine derivatives by alpha-chymotrypsin highlights its role in studying enzyme kinetics and catalysis. Such studies offer insights into acylenzyme intermediate formation and substrate specificity (Yu & Viswanatha, 1969).

Understanding Molecular Interactions in Food Chemistry

- Application: Furylacryloylalanylarginine derivatives have been explored in the context of food chemistry, particularly in identifying taste-active compounds and understanding the Maillard reaction. This research helps in characterizing key compounds influencing taste in food products (Frank, Ottinger, & Hofmann, 2001).

Studying Enzyme Activation by Salts

- Application: Furylacryloylalanylarginine aids in the research of enzyme activation, especially in the study of thermolysin's activity influenced by salts. This knowledge contributes to a deeper understanding of enzymatic reactions and their modulation (Inouye, Lee, & Tonomura, 1996).

Propiedades

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXOYCJJRUPKZ-RIVSHMCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furylacryloylalanylarginine | |

CAS RN |

76079-06-6 |

Source

|

| Record name | Furylacryloylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)